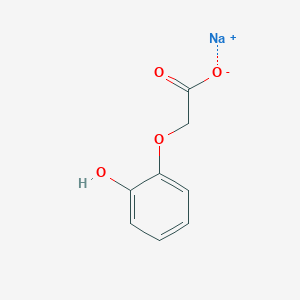
2-(Chloromethyl)-6-ethylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-ethylaniline;hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the benzene ring, along with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-ethylaniline;hydrochloride typically involves the chloromethylation of 6-ethylaniline. This can be achieved through the reaction of 6-ethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the chloride ion to form the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-ethylaniline;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(azidomethyl)-6-ethylaniline, 2-(thiocyanatomethyl)-6-ethylaniline, and 2-(methoxymethyl)-6-ethylaniline.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amino derivatives.
科学的研究の応用
2-(Chloromethyl)-6-ethylaniline;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential anticancer, antibacterial, and antifungal activities.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-ethylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and pathways, ultimately leading to cell death. The compound’s ability to form covalent bonds with DNA can also contribute to its anticancer activity by inducing DNA damage and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)aniline;hydrochloride
- 2-(Chloromethyl)-6-methylaniline;hydrochloride
- 2-(Chloromethyl)-4-ethylaniline;hydrochloride
Comparison
2-(Chloromethyl)-6-ethylaniline;hydrochloride is unique due to the presence of both a chloromethyl group and an ethyl group on the benzene ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the chloromethyl group provides a reactive site for covalent modification of biomolecules.
特性
CAS番号 |
88301-76-2 |
|---|---|
分子式 |
C9H13Cl2N |
分子量 |
206.11 g/mol |
IUPAC名 |
2-(chloromethyl)-6-ethylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-7-4-3-5-8(6-10)9(7)11;/h3-5H,2,6,11H2,1H3;1H |
InChIキー |
GIDUJCUABAOAPZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CCl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)
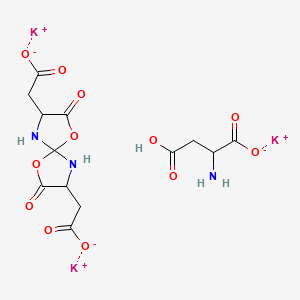
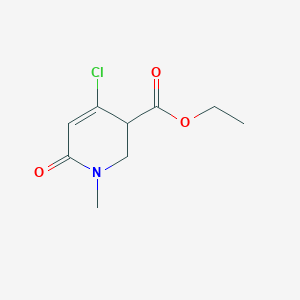
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)

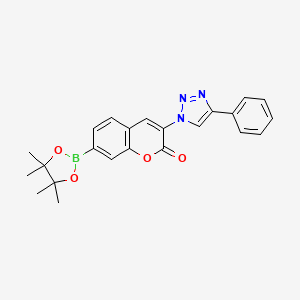


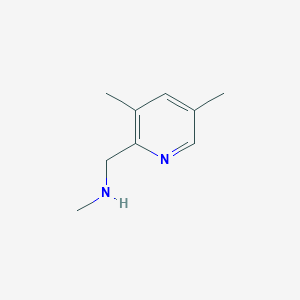
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
